N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
Description
N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a heterocyclic compound featuring:
- A triazolo[4,3-a]quinoxaline core fused with a ketone group at position 2.
- A propan-2-yl (isopropyl) substituent at position 1 of the triazole ring.
- An acetamide linker connecting the core to a 3-(methylsulfanyl)phenyl group.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-13(2)19-23-24-20-21(28)25(16-9-4-5-10-17(16)26(19)20)12-18(27)22-14-7-6-8-15(11-14)29-3/h4-11,13H,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKKRRHTRCUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with quinoxaline precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with related compounds from the evidence:
Physicochemical and Spectroscopic Properties
- Lipophilicity : The 3-(methylsulfanyl)phenyl group in the target compound increases lipophilicity compared to sulfamoyl () or methoxy () substituents, favoring passive cellular uptake .
- NMR Shifts: demonstrates that substituents on heterocyclic cores (e.g., triazoloquinoxaline vs. triazoloquinazoline) alter chemical environments, particularly in regions A (positions 39–44) and B (positions 29–36) of analogous compounds. This suggests that the isopropyl group in the target compound may induce distinct shifts in these regions .
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a compound of interest due to its potential biological activities. Its unique structure combines elements that may confer various pharmacological properties, including antibacterial and anticancer effects. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C24H24N4O2S
- Molecular Weight : 432.5 g/mol
- CAS Number : 1251639-66-3
Antibacterial Activity
Recent studies have indicated that compounds with triazole and quinoxaline moieties exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of related triazole derivatives against Mycobacterium tuberculosis (Mtb), suggesting that modifications to the triazole ring can enhance antibacterial activity. This compound's structural similarity could imply potential efficacy against drug-resistant strains of Mtb .
Table 1: Antibacterial Activity Comparison
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| Compound A | 3 | INH-resistant Mtb |
| Compound B | 9 | Wild-type Mtb |
| N-[3-(methylsulfanyl)phenyl]-2-[...] | TBD | TBD |
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For example, mercapto-substituted triazoles have shown cytotoxic effects against various human cancer cell lines, such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Given the structural features of N-[3-(methylsulfanyl)phenyl]-2-[...] it may also exert similar effects.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 25 |
| Compound D | Bel-7402 | 30 |
| N-[3-(methylsulfanyl)phenyl]-2-[...] | TBD |
The proposed mechanisms for the biological activity of related compounds include:
- Inhibition of Enzymatic Pathways : Many compounds target key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death .
- Interference with DNA Synthesis : The structural components may allow interaction with nucleic acids, disrupting replication in both bacterial and cancer cells.
Case Studies
- Study on Triazole Derivatives : A comprehensive evaluation demonstrated that derivatives similar to N-[3-(methylsulfanyl)phenyl]-2-[...] exhibited enhanced antibacterial properties against resistant strains of Mtb, with some achieving MIC values below 10 µM .
- Cytotoxicity Studies : Research involving various substituted triazoles indicated promising results in inhibiting cell growth in MCF-7 and Bel-7402 lines, with IC50 values significantly lower than those observed for traditional chemotherapeutics .
Q & A
Q. Table 1: Substituent Effects on Biological Activity
| Substituent (R) | Target Protein | IC50 (µM) | LogP | Reference |
|---|---|---|---|---|
| –SCH3 (Methylsulfanyl) | COX-2 | TBD | 3.2 | |
| –F (Fluoro) | COX-2 | 75% inhibition | 2.8 | |
| –Cl (Chloro) | EGFR | 12.5 | 3.5 |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields but risk of decomposition >110°C |
| Solvent | DMF > THF | Polarity enhances solubility of intermediates |
| Catalyst | Pd/C (5% wt) | Reduces reaction time by 30% |
Key Recommendations for Researchers
- Prioritize regiochemical verification via 2D NMR (e.g., HSQC, NOESY) to avoid misassignment of triazole/quinoxaline protons.
- Explore trifluoromethyl or nitro derivatives to balance lipophilicity and target engagement .
- Address solubility challenges (e.g., DMSO stock solutions >10 mM) for in vivo translation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
